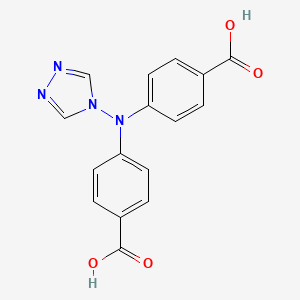
4,4'-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid is a compound with a molecular formula of C22H16N4O4 and a molecular weight of 400.38684 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
The synthesis of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid typically involves the reaction of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane with various metal salts under solvothermal conditions . The reaction conditions often include the use of ammonium molybdate as a secondary ligand, resulting in a 2D network with specific topologies . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
化学反応の分析
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include metal salts, ammonium molybdate, and 1,4-H2bdc . The major products formed from these reactions are coordination polymers with different topologies and properties .
科学的研究の応用
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid has numerous scientific research applications. It is extensively investigated as a promising material for applications in life sciences, environmental areas, medicinal science, and the nuclear industry . The compound is used in the synthesis of coordination polymers with luminescent recognition properties, making it valuable for detecting antibiotics, pesticides, and other pollutants . Additionally, it has shown potential in antitumor activities, particularly in the treatment of glioma cells .
作用機序
The mechanism of action of 4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid involves its interaction with metal centers to form coordination polymers . These polymers exhibit specific properties such as luminescent sensitivity and antitumor activity . The molecular targets and pathways involved in these effects are related to the compound’s ability to form stable complexes with metal ions, which can then interact with biological molecules and pathways .
類似化合物との比較
4,4’-((4H-1,2,4-Triazol-4-yl)azanediyl)dibenzoic acid can be compared with other similar compounds, such as bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and 4-(4H-1,2,4-triazol-4-yl)benzoic acid . These compounds share similar structural features and applications but differ in their specific properties and reactivity. For example, bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane forms coordination polymers with different topologies and luminescent properties , while 4-(4H-1,2,4-triazol-4-yl)benzoic acid is known for its photoluminescence properties .
特性
分子式 |
C16H12N4O4 |
|---|---|
分子量 |
324.29 g/mol |
IUPAC名 |
4-[4-carboxy-N-(1,2,4-triazol-4-yl)anilino]benzoic acid |
InChI |
InChI=1S/C16H12N4O4/c21-15(22)11-1-5-13(6-2-11)20(19-9-17-18-10-19)14-7-3-12(4-8-14)16(23)24/h1-10H,(H,21,22)(H,23,24) |
InChIキー |
IEDFYRYFVSUMJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)N3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


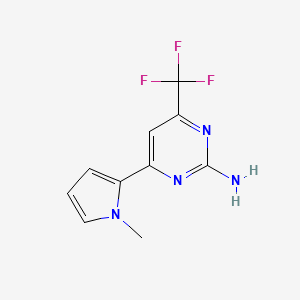

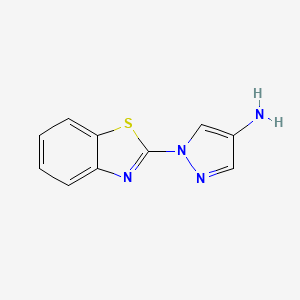

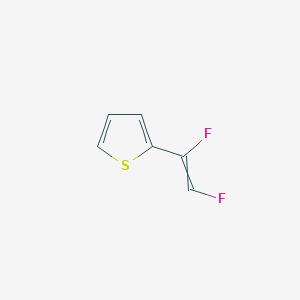
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
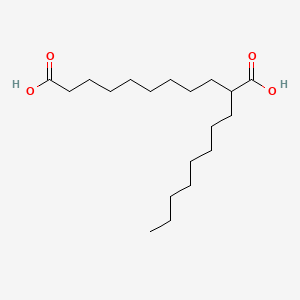
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
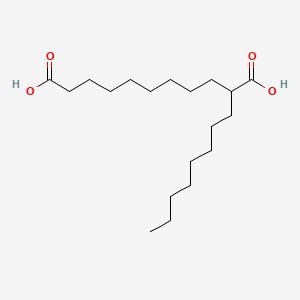
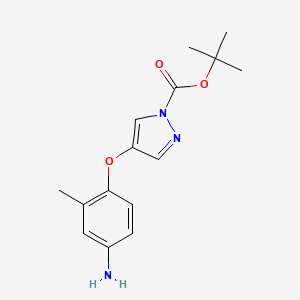
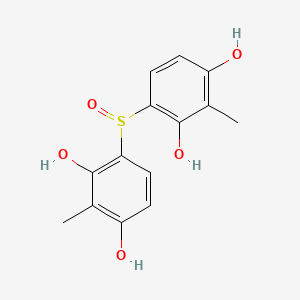
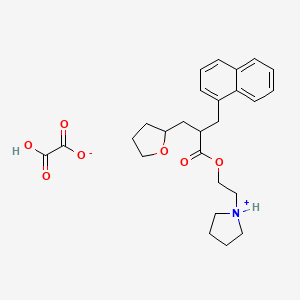
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)

